molecular formula C18H20INO2 B4793501 N-(2-ethyl-4-iodophenyl)-4-propoxybenzamide

N-(2-ethyl-4-iodophenyl)-4-propoxybenzamide

Cat. No. B4793501
M. Wt: 409.3 g/mol
InChI Key: BAHYKXZJJIWENL-UHFFFAOYSA-N
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Description

N-(2-ethyl-4-iodophenyl)-4-propoxybenzamide, also known as EIPB, is a chemical compound that has been studied for its potential pharmacological properties. EIPB belongs to the class of benzamide derivatives, which are known to have a wide range of biological activities. In

Mechanism of Action

The exact mechanism of action of N-(2-ethyl-4-iodophenyl)-4-propoxybenzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. N-(2-ethyl-4-iodophenyl)-4-propoxybenzamide has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-(2-ethyl-4-iodophenyl)-4-propoxybenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-(2-ethyl-4-iodophenyl)-4-propoxybenzamide has also been shown to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. In addition, N-(2-ethyl-4-iodophenyl)-4-propoxybenzamide has been shown to have neuroprotective effects, including the ability to protect against oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-ethyl-4-iodophenyl)-4-propoxybenzamide in lab experiments is that it has been shown to have activity against a range of cancer cell types. This makes it a promising candidate for further study as a potential cancer treatment. However, one limitation of using N-(2-ethyl-4-iodophenyl)-4-propoxybenzamide in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that specifically target its activity.

Future Directions

There are several future directions for research on N-(2-ethyl-4-iodophenyl)-4-propoxybenzamide. One area of interest is the development of N-(2-ethyl-4-iodophenyl)-4-propoxybenzamide as a potential cancer treatment. Further studies are needed to determine the optimal dosage and administration route of N-(2-ethyl-4-iodophenyl)-4-propoxybenzamide for maximum efficacy. Another area of interest is the potential use of N-(2-ethyl-4-iodophenyl)-4-propoxybenzamide in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Additional studies are needed to determine the mechanisms underlying N-(2-ethyl-4-iodophenyl)-4-propoxybenzamide's neuroprotective effects. Finally, studies are needed to further elucidate the biochemical and physiological effects of N-(2-ethyl-4-iodophenyl)-4-propoxybenzamide, as well as its potential side effects.

Scientific Research Applications

N-(2-ethyl-4-iodophenyl)-4-propoxybenzamide has been studied for its potential use as a pharmacological agent. It has been shown to have activity against certain types of cancer cells, including breast cancer and colon cancer. N-(2-ethyl-4-iodophenyl)-4-propoxybenzamide has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

N-(2-ethyl-4-iodophenyl)-4-propoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20INO2/c1-3-11-22-16-8-5-14(6-9-16)18(21)20-17-10-7-15(19)12-13(17)4-2/h5-10,12H,3-4,11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAHYKXZJJIWENL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)I)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethyl-4-iodophenyl)-4-propoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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